molecular formula C24H27NO4 B8178268 Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid

Cat. No.: B8178268
M. Wt: 393.5 g/mol
InChI Key: JKYSRYFXJPMSLY-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to an amino acid backbone, which provides protection to the amino group during chemical reactions.

Preparation Methods

The synthesis of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with a cyclopentyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine, yielding the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Scientific Research Applications

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid is used in various scientific research applications, including:

    Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block.

    Biological Studies: It is used in the synthesis of peptides and proteins for biological studies, including enzyme-substrate interactions and receptor-ligand binding studies.

    Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected and coupled with other amino acids to form peptides and proteins.

Comparison with Similar Compounds

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid is similar to other Fmoc-protected amino acids, such as:

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: This compound has a phenyl group instead of a cyclopentyl group.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylbutanoic acid: This compound has a methyl group instead of a cyclopentyl group.

The uniqueness of this compound lies in its cyclopentyl group, which can impart different chemical and physical properties compared to other Fmoc-protected amino acids.

Properties

IUPAC Name

(2S)-4-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)22(14-13-16-7-1-2-8-16)25-24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYSRYFXJPMSLY-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.